3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
Overview
Description
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane is a chemical compound with the linear formula C12H16N2 . It is a promising building block for medicinal chemistry .
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes, including 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane, has been developed by reducing spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The core of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .Chemical Reactions Analysis
The synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Physical And Chemical Properties Analysis
In 2022, bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds. Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .Scientific Research Applications
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Biologically Active Diversely Functionalized Bicyclo [3.3.1]nonanes
- Field : Chemistry, specifically the development of anticancer chemotherapeutics .
- Application : The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
- Methods : This involves various synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues .
- Results : The review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities .
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8-Azabicyclo [3.2.1]octane Scaffold
- Field : Organic & Biomolecular Chemistry .
- Application : The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
- Methods : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Results : The review compiles the most relevant achievements in these areas .
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3,6-Diazabicyclo[3.1.1]heptanes as Novel Ligands for the Opioid Receptors
- Field : Medicinal Chemistry .
- Application : The synthesis of 3-arylpropenyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane as novel ligands for the opioid receptors .
- Methods : The synthesis involves the reduction of a precursor compound with NaBH4 in methanol .
- Results : The paper describes the synthesis of these compounds .
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3,6-Diazabicyclo[3.1.1]heptane Derivatives as Ligands for α4β2 Neuronal Nicotinic Acetylcholine Receptors
- Field : Medicinal Chemistry .
- Application : The synthesis of new analogues of the α4β2 selective ligand 3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanes have been synthesized and their binding activity for neuronal acetylcholine receptor subtypes α4β2 and α7 were assayed .
- Methods : The synthesis involves the creation of new analogues of the α4β2 selective ligand .
- Results : Six of these compounds showed high affinity and selectivity for α4β2 receptors . The phenylpyridyl-diazabicycloheptane displayed a Ki value of 11.17 pM for α4β2, in line with that of the halogenated homologues .
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3,6-Diazabicyclo[3.3.1]heptane Treatment for Prostate Cancer
- Field : Oncology .
- Application : The study demonstrated that LNCaP and PC3 prostate cancer cell viability is suppressed by 3,6-diazabicyclo[3.3.1]heptane treatment .
- Methods : The suppression of prostate cancer cell viability by 3,6-diazabicyclo[3.3.1]heptane involves apoptosis induction, cell cycle arrest and upregulation of p21 expression .
- Results : The study concluded that 3,6-diazabicyclo[3.3.1]heptane treatment suppresses prostate cancer cell viability .
- 3,6-Diazabicyclo[3.1.1]heptanes as Opioid Receptor Ligands
- Field : Medicinal Chemistry .
- Application : In an effort to improve diazabicycloalkane-based opioid receptor ligands, N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes were synthesized and their affinity and selectivity towards mu-, delta- and kappa-receptors were evaluated .
- Methods : The synthesis involves the creation of new analogues of the opioid receptor ligands .
- Results : The results of the study revealed a number of compounds having a high affinity for mu (Ki at mu-receptors ranging from 2.7 to 7.9 nM) versus delta (Ki at delta-receptors > 2000 nM) and versus kappa (Ki at kappa-receptors > 5000 nM) receptors .
Future Directions
properties
IUPAC Name |
3-benzyl-3,6-diazabicyclo[3.1.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)7-14-8-11-6-12(9-14)13-11/h1-5,11-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMOPMLUYDDHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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